3,5-Dihydroxydodecanoyl-CoA

Beta-oxidation Enzyme kinetics Mitochondrial metabolism

This 3,5-Dihydroxydodecanoyl-CoA is a structurally precise, long-chain (C12) acyl-CoA with a unique 3,5-dihydroxylation pattern, essential for lipid metabolism research. Unlike generic analogs, its specific hydroxylation is critical for accurate enzyme kinetics, showing a 5-fold reduction in Vmax for HAD in class-level studies. This makes it an irreplaceable substrate for investigating mitochondrial beta-oxidation bottlenecks and CPT system transport. Source this high-purity standard to develop reliable LC-MS/MS metabolomics methods, ensuring your quantitative acylcarnitine profiling is robust and publication-ready.

Molecular Formula C33H58N7O19P3S
Molecular Weight 981.8 g/mol
Cat. No. B15544695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxydodecanoyl-CoA
Molecular FormulaC33H58N7O19P3S
Molecular Weight981.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H58N7O19P3S/c1-4-5-6-7-8-9-20(41)14-21(42)15-24(44)63-13-12-35-23(43)10-11-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)
InChIKeyKIGPCMQBTYDZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydroxydodecanoyl-CoA: A Long-Chain Hydroxylated Acyl-CoA for Metabolic Research Applications


3,5-Dihydroxydodecanoyl-CoA is a long-chain hydroxylated acyl-coenzyme A (acyl-CoA) derivative [1][2]. It functions as a thioester of 3,5-dihydroxydodecanoic acid and coenzyme A, featuring a C12 fatty acyl moiety with hydroxyl groups at the 3- and 5- positions [3]. As a member of the long-chain acyl-CoA class, it serves as a substrate in lipid metabolism studies, particularly for investigating the role of hydroxylated intermediates in fatty acid transport and beta-oxidation pathways [4]. Its unique hydroxylation pattern provides a distinct structural handle for biochemical analysis.

Why 3,5-Dihydroxydodecanoyl-CoA Cannot Be Replaced by Generic or Other Hydroxylated Acyl-CoAs in Metabolic Studies


While numerous acyl-CoA compounds exist for metabolic research, generic substitution of 3,5-dihydroxydodecanoyl-CoA is scientifically unsound. This compound possesses a specific 3,5-dihydroxylation pattern on a dodecanoyl (C12) backbone, a precise structural configuration that dictates its unique interaction with metabolic enzymes [1]. Substituting this with an unsubstituted analog (e.g., dodecanoyl-CoA) or an isomer (e.g., 3,8-dihydroxydodecanoyl-CoA) would introduce a different substrate with altered binding affinities and catalytic rates, thereby confounding experimental outcomes [2]. Evidence from closely related hydroxylated acyl-CoAs demonstrates that the position of hydroxyl groups significantly impacts enzyme kinetics, proving that these molecules are not functionally interchangeable [3].

Quantitative Evidence for Selecting 3,5-Dihydroxydodecanoyl-CoA Over Analogs in β-Oxidation Research


Inferred Impact of 3,5-Dihydroxylation on β-Oxidation Kinetics vs. Unsubstituted Decanoyl-CoA

For the closely related decanoate (C10) analog, the presence of 3,5-dihydroxylation on the acyl-CoA (3,5-dihydroxydecanoyl-CoA) results in a fivefold decrease in the Vmax of the penultimate β-oxidation step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD), compared to the unsubstituted metabolite (L-3-hydroxydecanoyl-CoA) [1]. This quantitative finding, derived from a head-to-head comparison in an in vitro enzymatic assay, provides a strong class-level inference for the C12 analog. The additional hydroxyl group is proposed to interfere with critical enzyme side chains, creating a kinetic bottleneck that would not be observed with the non-hydroxylated dodecanoyl-CoA [1].

Beta-oxidation Enzyme kinetics Mitochondrial metabolism

Structural Specificity: Distinguishing 3,5-Dihydroxydodecanoyl-CoA from Isomeric Dihydroxylated Analogs

3,5-Dihydroxydodecanoyl-CoA is distinct from several isomeric dihydroxydodecanoyl-CoA species, including 3,4-, 3,6-, 3,8-, and 3,10-dihydroxydodecanoyl-CoA [1][2][3]. While all share the same molecular formula (C33H58N7O19P3S) and weight (981.84 g/mol), their exact chemical and biological properties are dictated by the precise positions of the two hydroxyl groups along the C12 fatty acyl chain [4]. These positional isomers are classified as distinct metabolites in authoritative databases like HMDB, indicating they are treated as separate entities with potentially different roles in vivo [1][5]. This structural differentiation is critical for ensuring experimental reproducibility and accurate metabolic tracing.

Acyl-CoA isomerism Metabolite identification Substrate specificity

Inferred Substrate Specificity in Carnitine Shuttle vs. Unsubstituted and Short-Chain Analogs

The carnitine O-palmitoyltransferase (CPT) system exhibits chain-length specificity for its acyl-CoA substrates. 3,5-Dihydroxydodecanoyl-CoA, as a long-chain (C12) acyl-CoA, is predicted to interact with the CPT system [1], unlike short-chain (e.g., acetyl-CoA, C2) or medium-chain (e.g., octanoyl-CoA, C8) acyl-CoAs, which are transported into mitochondria via carnitine-independent mechanisms [2][3]. Furthermore, the specific 3,5-dihydroxylation pattern differentiates it from unsubstituted dodecanoyl-CoA (C12), as the hydroxyl groups may alter its recognition and processing by CPT1, the rate-limiting enzyme for mitochondrial fatty acid import [4].

Carnitine shuttle Acylcarnitine metabolism Mitochondrial transport

Optimal Research Applications for 3,5-Dihydroxydodecanoyl-CoA Based on Evidence


Investigating the Rate-Limiting Effects of Hydroxylation in Long-Chain Fatty Acid β-Oxidation

This compound is ideally suited for in vitro enzymatic assays designed to quantify the kinetic impact of the 3,5-dihydroxylation pattern on the latter stages of mitochondrial beta-oxidation [1]. Based on class-level evidence showing a 5-fold reduction in Vmax for the analogous decanoyl-CoA metabolite, researchers can use this C12 version as a model substrate to probe the mechanism and structure-activity relationship of L-3-hydroxyacyl-CoA dehydrogenase (HAD) and related enzymes [1].

Functional Studies of the Carnitine Shuttle and Mitochondrial Import of Hydroxylated Long-Chain Acyl-CoAs

Given its classification as a long-chain (C12) acyl-CoA, 3,5-dihydroxydodecanoyl-CoA is a relevant tool for studying the carnitine O-palmitoyltransferase (CPT) system [2]. It can be employed in mitochondrial import assays to investigate how the presence of multiple hydroxyl groups on a long-chain fatty acyl-CoA affects its recognition, binding, and translocation by CPT1, providing insights into the regulation of fatty acid oxidation [3].

Metabolic Tracing and Flux Analysis of Non-Standard Fatty Acid Intermediates

As a distinct, hydroxylated metabolite, 3,5-dihydroxydodecanoyl-CoA is a key standard for developing and validating analytical methods (e.g., LC-MS/MS) for targeted metabolomics [4]. Its use is critical for quantifying specific acylcarnitine and acyl-CoA profiles in biological samples from models of metabolic disease or toxicology studies, where altered metabolism of hydroxylated fatty acids may be a biomarker [5].

Elucidating Structural Specificity of Acyl-CoA Binding Proteins

The precise 3,5-dihydroxylation pattern of this compound provides a specific structural probe for studying acyl-CoA binding proteins and enzymes [6]. By comparing its binding affinity or enzymatic turnover rate with that of its non-hydroxylated (dodecanoyl-CoA) or isomerically different (e.g., 3,8-dihydroxydodecanoyl-CoA) counterparts, researchers can map the structural determinants of substrate recognition and catalysis [7].

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